molecular formula C18H18Cl2N4O B12342654 N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-5-phenylpyrazolidine-3-carboxamide

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-5-phenylpyrazolidine-3-carboxamide

Cat. No.: B12342654
M. Wt: 377.3 g/mol
InChI Key: RBLVCPJRTIHTCY-UFFVCSGVSA-N
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Description

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-5-phenylpyrazolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a pyrazolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-5-phenylpyrazolidine-3-carboxamide typically involves the condensation of 2,6-dichlorobenzaldehyde with 4-methyl-5-phenylpyrazolidine-3-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-5-phenylpyrazolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-5-phenylpyrazolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-5-phenylpyrazolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-(2,6-dichlorophenyl)methylideneamino]pentanamide
  • **Methyl N-[(E)-(2,6-dichlorophenyl)methylideneamino]carbamate

Uniqueness

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-5-phenylpyrazolidine-3-carboxamide is unique due to its specific structural features, such as the pyrazolidine ring and the carboxamide group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18Cl2N4O

Molecular Weight

377.3 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-5-phenylpyrazolidine-3-carboxamide

InChI

InChI=1S/C18H18Cl2N4O/c1-11-16(12-6-3-2-4-7-12)22-23-17(11)18(25)24-21-10-13-14(19)8-5-9-15(13)20/h2-11,16-17,22-23H,1H3,(H,24,25)/b21-10+

InChI Key

RBLVCPJRTIHTCY-UFFVCSGVSA-N

Isomeric SMILES

CC1C(NNC1C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3

Canonical SMILES

CC1C(NNC1C(=O)NN=CC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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